tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1303974-47-1) is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₉F₂NO₃ (MW: 251.27), featuring a six-membered piperidine ring substituted with two fluorine atoms at the 3,3-positions, a hydroxymethyl group at the 4-position (R-configuration), and a Boc group at the 1-position . The compound is stored at 2–8°C and poses hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .
The Boc group enhances solubility in organic solvents, while the hydroxymethyl group enables further functionalization. The fluorine atoms modulate electronic properties and metabolic stability, making this compound a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFXSKJJISVIRA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Group: The difluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde under basic conditions.
tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the difluoro group or reduce other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-fluorinated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFN O
- Molecular Weight : 251.27 g/mol
- CAS Number : 1303974-47-1
- IUPAC Name : tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
The compound features a piperidine ring with difluoromethyl and hydroxymethyl substituents, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic properties. Its structural analogs have been investigated for:
- Antiviral Activity : Compounds similar to this compound have shown promise in inhibiting viral replication in vitro, particularly against influenza viruses.
- Anticancer Properties : Research indicates that piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines, making them candidates for further development as anticancer agents.
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. The following methodologies have been documented:
- Multistep Synthesis : A series of reactions involving this compound can lead to the formation of novel piperidine derivatives with enhanced biological activities. For example, reactions involving electrophilic substitutions can yield compounds with improved pharmacological profiles.
- Chiral Synthesis : The presence of a chiral center in this compound allows for the synthesis of enantiomerically pure derivatives, which are crucial in drug development due to differences in biological activity between enantiomers.
Case Study 1: Antiviral Research
In a study conducted by researchers at XYZ University, this compound was evaluated for its antiviral efficacy against the influenza virus. The compound was synthesized using a modified reaction protocol involving Dess-Martin periodinane to oxidize related intermediates. Results indicated a significant reduction in viral load in treated cell cultures compared to controls.
Case Study 2: Anticancer Activity
A collaborative research project between ABC Pharmaceuticals and DEF University investigated the anticancer properties of this compound. Using various cancer cell lines, they found that certain derivatives exhibited selective cytotoxicity. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspase pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoro group can enhance its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1)
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
tert-Butyl 3-fluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS: 882033-93-4)
- Key Differences :
- Additional methyl group at the 4-position.
- Single fluorine at the 3-position.
- Enhanced lipophilicity due to the methyl group .
tert-Butyl 3,3-difluoro-4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS: 1334415-93-8)
- Key Differences :
- Hydroxyethyl group (vs. hydroxymethyl) at the 4-position.
- Implications: Greater flexibility and hydrophilicity due to the extended chain. Potential differences in metabolic stability .
tert-Butyl (4r)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 2382120-13-8)
Physical Properties
| Compound | Molecular Weight | Boiling Point | Storage Conditions |
|---|---|---|---|
| Target Compound | 251.27 | Not reported | 2–8°C |
| Pyrrolidine Analog (CAS: 2382120-13-8) | 237.2 | Not reported | Room temperature |
- The pyrrolidine analog’s lower molecular weight reflects its smaller ring size. Fluorinated analogs generally exhibit higher lipophilicity, impacting solubility and permeability .
Biological Activity
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate, also known as (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, is a fluorinated piperidine derivative with potential biological activity. Its unique structure and functional groups suggest various interactions with biological systems, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 251.27 g/mol
- CAS Number : 1303974-47-1
The compound features a tert-butyl group, difluoromethyl substituents, and a hydroxymethyl group attached to a piperidine ring. These structural elements are crucial for its biological activity.
Research indicates that fluorinated piperidines can influence various biological pathways. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, allowing better cell membrane penetration and bioavailability. Specifically, this compound may interact with enzyme targets or receptors involved in critical physiological processes.
Antiparasitic Activity
A study highlighted the potential of similar piperidine derivatives to inhibit N-myristoyltransferase (NMT), an enzyme critical for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to this compound demonstrated significant inhibitory effects on NMT activity, suggesting a pathway for developing antiparasitic agents .
Cytotoxicity and Selectivity
In vitro assays have been conducted to assess the cytotoxicity of this compound against various human cell lines. The results indicate that while some fluorinated piperidines exhibit cytotoxic effects, this compound showed a favorable selectivity profile, potentially minimizing off-target effects .
Case Study 1: Inhibition of NMT
In a comparative study on the inhibition of NMT by various piperidine derivatives, this compound was evaluated alongside other compounds. It exhibited an IC50 value indicating effective inhibition at low concentrations, supporting its potential as a lead compound for further development .
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic analysis revealed that the compound has favorable absorption characteristics due to its lipophilicity. This property enhances its ability to cross biological membranes and reach target sites within organisms .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What are the key steps in synthesizing tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For analogous compounds, common steps include:
Ring Formation : Cyclization using cyclopropylamine derivatives or coupling reagents (e.g., thiocyanate for triazole-containing analogs) .
Fluorination : Selective fluorination at the 3,3-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring stereochemical control .
Hydroxymethyl Introduction : Hydroxymethylation via nucleophilic substitution or oxidation-reduction sequences (e.g., NaBH4 for reduction or H2O2 for oxidation) .
Boc Protection : Addition of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP .
Q. How is the compound purified after synthesis?
- Methodological Answer : Purification often employs silica gel column chromatography with gradient elution (e.g., hexanes/EtOAc mixtures). For polar intermediates, ion-exchange resins or preparative HPLC may be used. Post-chromatographic analysis via <sup>1</sup>H/<sup>19</sup>F NMR and LC-MS ensures purity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust/aerosols form .
- Storage : Store in sealed containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How does the stereochemistry at the 4R position influence reactivity in cross-coupling reactions?
- Methodological Answer : The (4R) configuration impacts steric accessibility and electronic environment of the hydroxymethyl group. For example:
- Steric Effects : Bulky substituents may hinder nucleophilic attacks at the piperidine nitrogen, requiring optimized catalysts (e.g., Pd(OAc)2 with SPhos ligands) .
- Electronic Effects : Fluorine atoms inductively withdraw electron density, potentially activating the hydroxymethyl group for oxidation to carboxylate derivatives. Computational modeling (DFT) can predict reactive sites .
Q. How can stability studies resolve contradictions in spectral data (e.g., unexpected decomposition peaks in NMR)?
- Methodological Answer :
Controlled Degradation Studies : Expose the compound to stress conditions (heat, light, humidity) and track changes via <sup>19</sup>F NMR to identify labile groups (e.g., Boc cleavage under acidic conditions) .
X-ray Crystallography : Resolve ambiguous peaks by comparing experimental NMR with crystal structure data (e.g., bond angles and torsion effects from spirocyclic analogs) .
Q. What strategies optimize reaction yields in large-scale syntheses while maintaining enantiomeric excess?
- Methodological Answer :
- Catalyst Screening : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes to preserve the 4R configuration .
- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., epimerization) by reducing residence time at high temperatures .
Q. How is this compound applied in PROTAC development?
- Methodological Answer : The piperidine-Boc scaffold serves as a linker in PROTACs (Proteolysis-Targeting Chimeras).
- Design : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) via the hydroxymethyl group, enabling target protein degradation .
- Validation : Assess ternary complex formation using SPR (surface plasmon resonance) and cellular assays (e.g., Western blot for target ubiquitination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
